

# In-depth Technical Guide: In Vivo Pharmacokinetics of SAR103168

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of **SAR103168**, a novel multi-kinase inhibitor. The information is compiled from publicly available data from preclinical and clinical studies.

## Core Concepts: Mechanism of Action

**SAR103168** is a potent, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of a range of tyrosine kinases that are crucial for cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key targets include the Src family kinases, BCR-Abl, Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Tie2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR)<sup>[1]</sup>. By inhibiting these kinases, **SAR103168** disrupts downstream signaling cascades, including the phosphorylation of STAT5, a key protein in cancer cell signal transduction and apoptosis suppression<sup>[2][3]</sup>.

Below is a diagram illustrating the signaling pathways targeted by **SAR103168**.



[Click to download full resolution via product page](#)

**Figure 1: SAR103168 Mechanism of Action**

## Data Presentation: Human Pharmacokinetics

A Phase I clinical trial (NCT00981240) in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes provides the most comprehensive publicly available

pharmacokinetic data for **SAR103168** in humans[4]. The drug was administered as a single agent via intravenous infusion once daily for five consecutive days[4]. The study was discontinued before reaching the maximum tolerated dose due to high pharmacokinetic variability and an unpredictable relationship between dose and exposure[4].

The following table summarizes the key pharmacokinetic parameters observed in this study.

| Parameter                 | Value                        | Unit              |
|---------------------------|------------------------------|-------------------|
| Dose Range                | 1.2 - 14.4                   | mg/m <sup>2</sup> |
| Administration            | Intravenous Infusion         | -                 |
| Cmax (at end of infusion) | Variable                     | ng/mL             |
| Elimination Profile       | Biphasic Decline             | -                 |
| High Variability          | Observed across dose cohorts | -                 |

Note: Specific values for Cmax, AUC, and half-life were not detailed in the publication, which emphasized the high variability and lack of dose proportionality.

## Experimental Protocols

Detailed preclinical experimental protocols for the in vivo pharmacokinetics of **SAR103168** are not extensively detailed in publicly available literature. However, based on standard practices in preclinical drug development, the following methodologies would likely have been employed.

## Preclinical In Vivo Pharmacokinetic Studies (General Methodology)

Animal Models:

- Species: Typically, rodents (e.g., mice, rats) and a non-rodent species (e.g., dogs, non-human primates) are used. For **SAR103168**, studies were conducted in SCID mice bearing human AML leukemic cells for efficacy, and toxicology studies were performed in rats and dogs[1].

- Health Status: Healthy, specific-pathogen-free animals would be used for pharmacokinetic profiling.

#### Dosing and Administration:

- Routes: Both intravenous (IV) and oral (PO) routes would be investigated to determine key parameters like bioavailability. **SAR103168** was administered intravenously and orally in preclinical efficacy studies[1].
- Formulation: The drug would be formulated in a suitable vehicle for each administration route.
- Dose Levels: A range of single doses would be administered to assess dose linearity.

#### Sample Collection:

- Matrix: Blood is the primary matrix collected, typically processed to plasma or serum.
- Time Points: Serial blood samples would be collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases.
- Anticoagulant: An appropriate anticoagulant (e.g., EDTA, heparin) would be used for plasma collection.

## Clinical Trial Methodology (NCT00981240)

#### Study Design:

- A Phase I, open-label, dose-escalation study[4].

#### Patient Population:

- Patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes[4].

#### Drug Administration:

- **SAR103168** was administered as a single agent by intravenous infusion over one hour, once daily for 5 consecutive days[4].

#### Pharmacokinetic Sampling:

- Blood samples for pharmacokinetic analysis were collected at various time points, including pre-dose and after the end of the infusion[4].

## Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated bioanalytical method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the standard for quantifying **SAR103168** in biological matrices due to its high sensitivity and selectivity.

#### Sample Preparation:

- Protein Precipitation: A common and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.
- Liquid-Liquid Extraction (LLE): An alternative method where the drug is extracted from the aqueous plasma into an immiscible organic solvent.
- Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid sorbent while interferences are washed away, followed by elution of the drug.

#### Chromatographic Separation:

- Column: A reverse-phase C18 column is typically used for the separation of small molecule drugs.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

#### Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for this type of molecule.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Below is a generalized workflow for a preclinical pharmacokinetic study.



[Click to download full resolution via product page](#)**Figure 2:** General Preclinical PK Workflow

## Conclusion

The in vivo pharmacokinetic profile of **SAR103168** is characterized by high variability, which ultimately led to the discontinuation of its clinical development. While preclinical studies suggested potential efficacy, the unpredictable exposure in humans posed a significant challenge. The multi-targeted kinase inhibition mechanism of **SAR103168** provides a strong rationale for its potential anti-neoplastic activity, and the data gathered, though limited, offers valuable insights for the development of future multi-kinase inhibitors. Further research would be necessary to understand the underlying causes of the observed pharmacokinetic variability.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR103168 | Benchchem [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: In Vivo Pharmacokinetics of SAR103168]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191841#pharmacokinetics-of-sar103168-in-vivo\]](https://www.benchchem.com/product/b1191841#pharmacokinetics-of-sar103168-in-vivo)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)